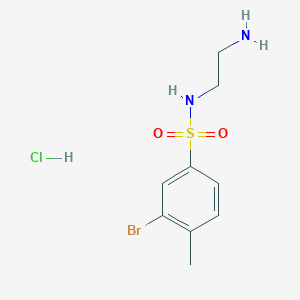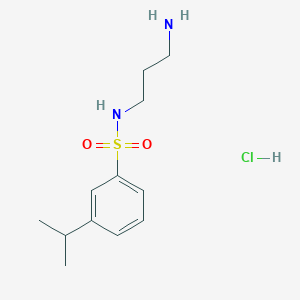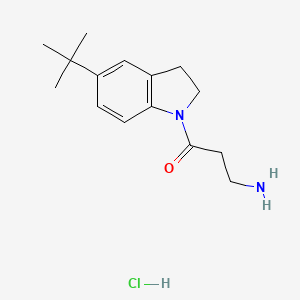![molecular formula C13H14N4OS B7640570 2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)
2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole is a chemical compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as "OTB-015" and has been shown to have anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of OTB-015 is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cancer. OTB-015 has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
OTB-015 has been shown to have anti-inflammatory and anti-cancer effects in various animal models. In addition, OTB-015 has been shown to have antioxidant properties and to protect against oxidative stress. However, the biochemical and physiological effects of OTB-015 in humans are not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using OTB-015 in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of inhibiting this pathway in various disease models. However, one limitation of using OTB-015 is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on OTB-015. One area of interest is the potential use of OTB-015 in the treatment of inflammatory bowel disease. Another area of interest is the development of more soluble forms of OTB-015 for use in experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of OTB-015 in humans.
Synthesis Methods
The synthesis of OTB-015 involves the reaction of 3-thiophen-2-ylpyrazole-1-carboxylic acid with isobutyl chloroformate and triethylamine in dichloromethane. The resulting product is then reacted with hydroxylamine hydrochloride in ethanol to form the final compound, OTB-015. This synthesis method has been described in detail in a publication by S. Srinivasan et al. (2015).
Scientific Research Applications
OTB-015 has been shown to have potential as a therapeutic agent for various diseases. In a study by M. R. K. Mofid et al. (2019), OTB-015 was found to have anti-inflammatory effects in a mouse model of acute lung injury. The study showed that OTB-015 reduced lung inflammation and improved lung function. In another study by A. Kumar et al. (2017), OTB-015 was found to have anti-cancer properties in a mouse model of melanoma. The study showed that OTB-015 inhibited tumor growth and increased survival in the mice.
properties
IUPAC Name |
2-propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9(2)13-15-14-12(18-13)8-17-6-5-10(16-17)11-4-3-7-19-11/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOHMLABBQDMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)CN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)


![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)
![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)
![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)

![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)

![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)

